Allantoin pregnenolone acetate is a compound that combines allantoin, a naturally occurring substance known for its soothing and healing properties, with pregnenolone acetate, a derivative of the steroid hormone pregnenolone. This compound has garnered attention in various fields, particularly in dermatology and pharmacology, due to its potential therapeutic effects.
Allantoin is typically derived from the comfrey plant or can be synthesized from uric acid. Pregnenolone acetate is synthesized from pregnenolone, which is produced in the adrenal glands and serves as a precursor to several steroid hormones. The combination of these two compounds aims to enhance their individual benefits, particularly in promoting skin health and providing anti-inflammatory effects.
Allantoin pregnenolone acetate falls under the category of pharmaceutical compounds and can be classified as a topical agent used for skin applications. It is also studied for its potential systemic effects due to the hormonal properties of pregnenolone acetate.
The synthesis of allantoin pregnenolone acetate involves several chemical reactions that integrate both components. While specific methods may vary, common approaches include:
The synthesis typically requires precise temperature control and may involve catalysts to enhance reaction rates. The final product is purified through techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications.
Allantoin pregnenolone acetate can be represented by its molecular formula . The compound consists of the following structural features:
The molecular weight of allantoin pregnenolone acetate is approximately 325.39 g/mol. The compound's structural representation can be illustrated using chemical drawing software or databases that provide 2D and 3D visualizations.
Allantoin pregnenolone acetate undergoes various chemical reactions depending on environmental conditions and biological interactions. Key reactions include:
The stability of allantoin pregnenolone acetate under different pH levels and temperatures has been evaluated, indicating that it retains efficacy within a specific range conducive to topical applications.
The mechanism of action for allantoin pregnenolone acetate primarily revolves around its anti-inflammatory properties and effects on skin regeneration:
Studies have shown that formulations containing allantoin pregnenolone acetate can significantly improve skin hydration and elasticity while reducing signs of aging through enhanced protein synthesis in fibroblasts .
Relevant analyses have indicated that the compound exhibits minimal irritation upon topical application, making it suitable for sensitive skin types .
Allantoin pregnenolone acetate has several applications in scientific research and clinical practice:
Research continues to explore the full range of therapeutic applications for this compound, particularly in enhancing skin health and addressing inflammatory conditions .
Allantoin (C₄H₆N₄O₃) and pregnenolone acetate (C₂₃H₃₄O₃) are structurally distinct bioactive compounds with significant pharmacological applications. Allantoin, chemically designated as N-(2,5-Dioxoimidazolidin-4-yl)urea, is a heterocyclic diureide of glyoxylic acid. It is highly water-soluble (0.57 g/100 mL at 25°C) and forms odorless, colorless crystals that decompose at 230°C. As a non-enzymatic oxidation product of uric acid, it belongs to the imidazolidine class of nitrogenous organic compounds [6].
Pregnenolone acetate, systematically named [(3S,8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, is a synthetic pregnane steroid ester. It features a characteristic cyclopentanoperhydrophenanthrene core with acetyl and acetate functional groups at C17 and C3 positions, respectively. With a molecular weight of 358.52 g/mol, it exhibits lipophilic properties critical for dermal absorption [3] [9].
Table 1: Fundamental Chemical Properties
Property | Allantoin | Pregnenolone Acetate |
---|---|---|
Molecular Formula | C₄H₆N₄O₃ | C₂₃H₃₄O₃ |
Molecular Weight | 158.12 g/mol | 358.52 g/mol |
Melting Point | 230°C (decomposes) | Not reported |
Solubility | Soluble in hot water, NaOH | Lipophilic |
CAS Registry Number | 97-59-6 | 1778-02-5 |
Primary Classification | Imidazolidine derivative | Pregnane steroid ester |
Allantoin: First isolated in 1800 by Michele Buniva and Louis Vauquelin from bovine amniotic fluid, it was initially misidentified as a component of fetal waste. Jean Louis Lassaigne correctly identified it in 1821 within allantoic fluid of ruminants. Friedrich Wöhler and Justus Liebig synthesized it from uric acid in 1837, establishing its structural basis. Traditional applications include wound healing in comfrey (Symphytum spp.) poultices and as a detoxification product in non-primate mammals [6].
Pregnenolone Acetate: Emerged in mid-20th century steroid chemistry as a synthetic derivative of pregnenolone. Marketed under trade names like Antofin and Previsone, it gained attention for dermatological uses. French formulations (e.g., 1% pregnenolone acetate + 10% sex hormone creams) targeted skin aging but were discontinued by 1992. Its development paralleled industrial interest in diosgenin-derived steroids from Dioscorea species, enabling cost-effective steroid synthesis [3] [10].
Table 2: Historical Milestones
Compound | Year | Key Event |
---|---|---|
Allantoin | 1800 | Isolation from amniotic fluid (Buniva/Vauquelin) |
1821 | Identification in allantoic fluid (Lassaigne) | |
1837 | Synthesis from uric acid (Wöhler/Liebig) | |
Pregnenolone Acetate | 1953 | Early clinical use in mycetoma treatment |
1992 | Market withdrawal in France |
Allantoin:
Pregnenolone Acetate:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7